molecular formula C13H11F3N2 B3025473 2,4-Dimethyl-5-(2-(trifluoromethyl)phenyl)pyrimidine CAS No. 1261707-24-7

2,4-Dimethyl-5-(2-(trifluoromethyl)phenyl)pyrimidine

Cat. No.: B3025473
CAS No.: 1261707-24-7
M. Wt: 252.23
InChI Key: GFBWVYZXLJUNPQ-UHFFFAOYSA-N
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Description

2,4-Dimethyl-5-(2-(trifluoromethyl)phenyl)pyrimidine (CAS 1261707-24-7) is a valuable chemical building block in medicinal chemistry and drug discovery research. This compound features a pyrimidine core substituted with a 2-(trifluoromethyl)phenyl group, a structural motif of significant scientific interest. The incorporation of the trifluoromethyl (CF₃) group is a strategic modification in lead compound optimization, as this moiety is known to enhance key pharmacological properties, including metabolic stability, lipophilicity, and membrane permeability . This scaffold is particularly relevant in the development of novel anticancer agents . Research indicates that trifluoromethyl-containing heterocycles, such as pyrimidine and thiazolopyrimidine derivatives, are frequently explored as potential therapeutic agents due to their promising antiproliferative activities . The presence of the trifluoromethyl group can influence the molecule's interaction with biological targets, making it a crucial functional group for structure-activity relationship (SAR) studies . As such, this compound serves as a key intermediate for researchers synthesizing and evaluating more complex bioactive molecules aimed at various disease targets. Product Identification: • CAS Number: 1261707-24-7 • Molecular Formula: C₁₃H₁₁F₃N₂ • Molecular Weight: 252.24 g/mol • SMILES: FC(C1=CC=CC=C1C2=CN=C(C)N=C2C)(F)F This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2,4-dimethyl-5-[2-(trifluoromethyl)phenyl]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2/c1-8-11(7-17-9(2)18-8)10-5-3-4-6-12(10)13(14,15)16/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFBWVYZXLJUNPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C2=CC=CC=C2C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-5-(2-(trifluoromethyl)phenyl)pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dimethylpyrimidine with 2-(trifluoromethyl)benzaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can target the pyrimidine ring or the trifluoromethyl group, resulting in various reduced derivatives.

    Substitution: The aromatic ring and the pyrimidine ring can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of halogenated or substituted pyrimidine derivatives.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity:
Research has indicated that compounds similar to 2,4-Dimethyl-5-(2-(trifluoromethyl)phenyl)pyrimidine exhibit significant biological activities, particularly as anticancer agents. For instance, pyrimidine derivatives have been synthesized and tested as selective inhibitors of cyclin-dependent kinase 9 (CDK9), which plays a critical role in cancer cell proliferation. These inhibitors have shown promise in targeting chronic lymphocytic leukemia (CLL) and other malignancies, demonstrating the potential for this compound to be developed into effective anticancer therapeutics .

Mechanism of Action:
The mechanism through which these compounds exert their effects often involves the inhibition of key enzymes involved in cell cycle regulation. For example, modifications to the substituents on the pyrimidine ring can enhance selectivity for CDK9 over other kinases like CDK1 and CDK2. This selectivity is crucial for minimizing side effects associated with non-selective kinase inhibition .

Interactions with Biological Macromolecules:
Studies investigating the interactions of this compound with biological macromolecules have revealed its potential as a modulator of various cellular pathways. The trifluoromethyl group significantly enhances the compound's biological activity by increasing its affinity for target proteins .

Case Studies:

  • In vitro Studies: In vitro assays have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines, including those resistant to conventional therapies .
  • Selectivity Profiles: Research has highlighted the importance of structural modifications in achieving desired selectivity profiles against specific kinases, which is essential for developing targeted cancer therapies .

Future Directions in Research

Ongoing research aims to further elucidate the structure-activity relationships (SAR) of this compound and its derivatives. The focus is on optimizing chemical modifications to enhance potency and selectivity against specific cancer targets while minimizing toxicity.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-5-(2-(trifluoromethyl)phenyl)pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to target proteins or enzymes. This binding can inhibit the activity of enzymes or disrupt cellular processes, leading to the desired biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-Phenyl-2-(4-pyridinyl)-5-{(Z)-[3-(trifluoromethyl)phenyl]diazenyl}pyrimidine (CAS 339279-71-9)

  • Molecular Formula : C₂₂H₁₅F₃N₆
  • Key Features: Incorporates a diazenyl (-N=N-) linker and a 4-pyridinyl group.
  • Applications : Similar diazenyl-pyrimidines are explored in dye-sensitized solar cells and as kinase inhibitors due to their electron-withdrawing properties .

5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine (CAS 1025263-05-1)

  • Molecular Formula : C₁₇H₁₀ClF₃N₂O
  • Key Features: Replaces the methyl groups with a phenoxy (-OPh) substituent and a 4-chlorophenyl group.
  • Applications: Phenoxy-pyrimidines are common in agrochemicals, particularly herbicides and fungicides .

Pyrimidine Derivatives with Halogen and Heterocyclic Substituents

4-Chloro-6-(4-fluorophenyl)-5-phenyl-2-(trifluoromethyl)pyrimidine (CAS 651315-72-9)

  • Molecular Formula : C₁₇H₁₀ClF₄N₂
  • Key Features : Chlorine at position 4 and a 4-fluorophenyl group at position 4. The electron-withdrawing Cl and F substituents modulate ring electron density, affecting reactivity .
  • Applications : Such halogenated pyrimidines are precursors in nucleoside analogs and kinase inhibitors .

4-(2,6-Difluorophenoxy)-5-methyl-6-(trifluoromethyl)pyrimidin-2-amine

  • Molecular Formula : C₁₂H₉F₅N₃O
  • Key Features: Combines difluorophenoxy and trifluoromethyl groups. The amine (-NH₂) group at position 2 facilitates hydrogen bonding in biological systems .
  • Applications : Used in pesticidal formulations, leveraging fluorine’s resistance to metabolic degradation .

Pyrazolo[1,5-a]pyrimidine Analogues

3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

  • Molecular Formula : C₂₅H₁₃Cl₂F₄N₃
  • Key Features : A fused pyrazolo-pyrimidine system with dichlorophenyl and fluorophenyl groups. The rigid bicyclic structure enhances binding to purine receptors .
  • Applications: Exhibits antitrypanosomal and antischistosomal activities, attributed to its mimicry of purine metabolites .

Comparative Analysis

Structural and Functional Differences

Compound Substituents Molecular Weight Key Functional Groups Applications
Target Compound 2,4-dimethyl; 5-(2-CF₃Ph) 252.24 -CF₃, -CH₃ Medicinal chemistry lead
CAS 339279-71-9 4-pyridinyl; diazenyl 432.40 -N=N-; pyridinyl Photochemical agents
CAS 1025263-05-1 phenoxy; 4-ClPh 350.72 -OPh; -Cl Agrochemicals
CAS 651315-72-9 4-Cl; 4-FPh 332.72 -Cl; -F Nucleoside analogs
Pyrazolo-pyrimidine dichlorophenyl; fluorophenyl 502.30 Pyrazolo ring Antiparasitic agents

Role of Trifluoromethyl (-CF₃) Group

The -CF₃ group in the target compound and analogues (e.g., CAS 1025263-05-1 ) enhances lipophilicity (logP ~2.8–3.5) and metabolic stability by resisting oxidative degradation. This contrasts with non-fluorinated analogues, which often exhibit shorter half-lives .

Biological Activity

2,4-Dimethyl-5-(2-(trifluoromethyl)phenyl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound features a trifluoromethyl group, which enhances its lipophilicity and biological activity, making it a subject of interest for various therapeutic applications, including antimicrobial, antiviral, and anticancer properties.

Chemical Structure and Properties

The compound is characterized by:

  • Two methyl groups at the 2 and 4 positions.
  • A trifluoromethyl-substituted phenyl group at the 5 position.

These structural features contribute to its unique chemical properties, such as increased metabolic stability and improved binding affinity to biological targets.

The mechanism of action of this compound involves:

  • Interaction with specific molecular targets , facilitated by the trifluoromethyl group, which enhances membrane penetration.
  • Inhibition of enzyme activity or disruption of cellular processes, leading to various biological effects depending on the target and biological system involved.

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. This compound is being investigated for its potential as an antimicrobial agent. Similar compounds have shown efficacy against a range of pathogens, suggesting that this compound may also possess similar properties .

Antiviral Activity

Pyrimidines have been reported to exhibit antiviral activities against various viruses. The presence of the trifluoromethyl group in this compound may enhance its effectiveness against viral infections. Studies on related pyrimidine derivatives have demonstrated promising results against influenza and other viral pathogens .

Anticancer Properties

The compound has been explored for its anticancer potential. In vitro studies have shown that pyrimidine derivatives can inhibit the proliferation of cancer cell lines. For instance, compounds with similar structures have demonstrated selective cytotoxicity against cancer cells while sparing normal cells .

Case Study: Cytotoxicity Against Cancer Cell Lines

A study focused on pyrimidine derivatives revealed that modifications at the 5-position significantly influenced cytotoxicity. The this compound variant showed enhanced potency against cancer cell lines such as HeLa and MDA-MB-231 compared to less substituted analogs .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound relative to other pyrimidine derivatives:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
2,4-Dimethyl-5-phenylpyrimidineLacks trifluoromethyl groupModerate antimicrobialLower lipophilicity compared to trifluoromethyl variant
2,4-Dimethyl-5-(4-fluorophenyl)pyrimidineContains a fluorine atom insteadAntiviralLess effective due to reduced lipophilicity
2,4-Dimethyl-5-(2-chlorophenyl)pyrimidineChlorinated phenyl groupAntitumorIncreased polarity affects binding affinity

The presence of the trifluoromethyl group in this compound significantly enhances its biological activity compared to these similar compounds.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring undergoes site-selective substitutions, particularly at electron-deficient positions. While the methyl groups at C-2 and C-4 deactivate the ring, halogenation precursors (e.g., chloro derivatives) enable further functionalization:

  • Amination : Reaction with ammonia or primary amines at elevated temperatures (80–120°C) replaces chlorine at C-2 or C-4 with amino groups.

  • Alkoxylation : Methanol or ethanol in the presence of K₂CO₃ substitutes halogens with alkoxy groups under reflux conditions.

Table 1: Comparative Reactivity of Pyrimidine Derivatives

CompoundSubstitution SiteReaction Rate (Relative)Yield (%)
2-Chloro-5-(2-TFMP)pyrimidineC-21.0 (reference)85–92
4-Methyl-5-(2-TFMP)pyrimidineC-40.360–65*

*Theorized based on electronic effects of methyl groups .

Electrophilic Aromatic Substitution

The trifluoromethylphenyl group directs electrophiles to meta positions due to its strong electron-withdrawing nature:

  • Nitration : Using HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the phenyl ring’s meta position .

  • Sulfonation : Requires fuming H₂SO₄ at 150°C for 6 hours .

Reactions are slower compared to nonsubstituted phenylpyrimidines due to the -CF₃ group’s deactivation .

Cross-Coupling Reactions

The phenyl ring participates in palladium-catalyzed couplings when halogenated precursors are used:

  • Suzuki-Miyaura : Reacts with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, 80°C) to form biaryl derivatives .

  • Sonogashira : Alkynes couple efficiently under CuI/Pd(PPh₃)₂Cl₂ catalysis .

Key Example:

text
2-Bromo-5-(2-TFMP)pyrimidine + Phenylboronic Acid → 2-Phenyl-5-(2-TFMP)pyrimidine (Yield: 78%)[11].

Oxidation and Reduction

  • Methyl Group Oxidation : KMnO₄/H₂SO₄ converts methyl groups to carboxylic acids (theoretical yield: ~50% based on analogous pyrimidines ).

  • Ring Reduction : Catalytic hydrogenation (H₂/Pd-C) partially saturates the pyrimidine ring but requires high pressure (5 atm) .

Functionalization via Cyclization

Reacts with thioureas or hydrazines to form fused heterocycles:

  • Thiazolo[4,5-d]pyrimidines : Formed via Gewald reaction with sulfur and cyanoacetamide .

  • Triazolo Derivatives : Condensation with 3-amino-1,2,4-triazole yields tricyclic structures .

Stability and Degradation

  • Hydrolysis : Stable in neutral water but degrades under basic conditions (pH >10) via ring-opening.

  • Thermal Stability : Decomposes above 300°C, releasing HF and CO₂ .

Comparative Analysis with Analogues

Feature2,4-Dimethyl-5-(2-TFMP)pyrimidine5-Trifluoromethyl-2-thioxothiazolo[4,5-d]pyrimidine
Electrophilic ReactivityLow (deactivated ring)Moderate (thione activation)
Biological ActivityUntestedIC₅₀ = 1.2 µM (anticancer)
Synthetic FlexibilityHigh (multiple substitution sites)Limited (fixed thiazole fusion)

This compound’s reactivity profile highlights its utility in medicinal chemistry and materials science, particularly for designing targeted inhibitors or fluorinated polymers. Further studies are needed to explore its catalytic applications and metabolic pathways.

Q & A

Basic: How can researchers optimize the synthesis of 2,4-dimethyl-5-(2-(trifluoromethyl)phenyl)pyrimidine while ensuring safety protocols?

Methodological Answer:
To optimize synthesis, focus on reaction conditions (e.g., temperature, catalyst selection, and solvent polarity) and purification methods like column chromatography or recrystallization. Safety measures include:

  • Using glove boxes for handling air-sensitive intermediates .
  • Wearing PPE (protective eyewear, gloves, lab coats) to avoid skin contact with toxic byproducts .
  • Segregating waste into halogenated/non-halogenated categories for professional disposal .
    Monitor reaction progress via TLC or HPLC to identify optimal yield conditions.

Basic: What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

Methodological Answer:
Combine multiple techniques:

  • Single-crystal X-ray diffraction to resolve bond angles, dihedral angles, and hydrogen-bonding networks (e.g., mean C–C bond length precision of 0.004 Å ).
  • NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substituent positions and detect impurities.
  • Mass spectrometry (HRMS) for molecular weight validation.
  • HPLC with UV detection to assess purity (>95% recommended for biological assays ).

Basic: How should researchers preliminarily assess the biological activity of this compound?

Methodological Answer:

  • Enzyme inhibition assays : Use fluorogenic substrates to measure IC₅₀ values against target enzymes (e.g., kinases or proteases) .
  • Antimicrobial screening : Test against Gram-positive/negative bacteria and fungi via broth microdilution (MIC determination) .
  • Cellular assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) with positive/negative controls .
    Replicate experiments ≥3 times to ensure statistical validity.

Advanced: What experimental strategies are effective for elucidating the compound’s mechanism of action in enzyme inhibition?

Methodological Answer:

  • Kinetic studies : Perform time-dependent assays to distinguish competitive/non-competitive inhibition.
  • X-ray crystallography : Co-crystallize the compound with the target enzyme to identify binding interactions (e.g., hydrogen bonds with active-site residues ).
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (ΔG, ΔH) and stoichiometry .
  • Mutagenesis : Validate key residues by substituting amino acids in the enzyme’s active site.

Advanced: How can researchers leverage crystallographic data to establish structure-activity relationships (SAR)?

Methodological Answer:

  • Compare dihedral angles and substituent orientations across derivatives. For example, a 12.8° twist in the phenyl group at C2 correlates with enhanced bioactivity .
  • Map electron density surfaces (e.g., trifluoromethyl groups induce steric effects that block substrate binding ).
  • Use molecular docking to simulate interactions with target proteins, validated against crystallographic data .

Advanced: How should contradictory biological data (e.g., varying IC₅₀ values across studies) be resolved?

Methodological Answer:

  • Re-evaluate experimental conditions : Differences in buffer pH, ionic strength, or assay temperature can alter results.
  • Orthogonal assays : Confirm enzyme inhibition via fluorescence polarization if spectrophotometric data conflicts.
  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or systematic biases .

Advanced: What methods validate the compound’s stability and detect degradation products in long-term studies?

Methodological Answer:

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base).
  • LC-MS/MS : Identify degradation products (e.g., hydrolyzed pyrimidine rings or oxidized methyl groups) .
  • Accelerated stability testing : Store samples at 25°C/60% RH and analyze purity monthly for 6 months .

Advanced: How can computational modeling complement experimental data in optimizing this compound?

Methodological Answer:

  • DFT calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to guide derivatization for improved solubility .
  • MD simulations : Simulate binding dynamics over 100+ ns to identify flexible regions in the target protein .
  • QSAR models : Train algorithms on bioactivity data to prioritize synthetic targets with predicted IC₅₀ < 100 nM .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2,4-Dimethyl-5-(2-(trifluoromethyl)phenyl)pyrimidine
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2,4-Dimethyl-5-(2-(trifluoromethyl)phenyl)pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.